2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazole ring, a cycloheptyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptylamine.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the thiazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with 4-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfanyl group are likely critical for binding to these targets, influencing the compound’s biological activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Used as an antimicrobial agent.
Domiphen Bromide: Also used for its antimicrobial properties.
Uniqueness
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its combination of a thiazole ring, a cycloheptyl group, and a sulfanyl linkage, which may confer specific biological activities not seen in simpler compounds like cetylpyridinium chloride or domiphen bromide .
Properties
IUPAC Name |
N-cycloheptyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-15-8-10-17(11-9-15)23-20(26)14-28-21-24-18(13-27-21)12-19(25)22-16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKIVVKVHXACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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